5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

Catalog No.
S770359
CAS No.
832735-61-2
M.F
C6H4BrF2NO
M. Wt
224 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

CAS Number

832735-61-2

Product Name

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

IUPAC Name

5-bromo-1-(difluoromethyl)pyridin-2-one

Molecular Formula

C6H4BrF2NO

Molecular Weight

224 g/mol

InChI

InChI=1S/C6H4BrF2NO/c7-4-1-2-5(11)10(3-4)6(8)9/h1-3,6H

InChI Key

KMAQQDDPRGOPRF-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C=C1Br)C(F)F

Canonical SMILES

C1=CC(=O)N(C=C1Br)C(F)F

Use in Cancer Therapy

    Scientific Field: Oncology

    Summary of Application: Pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which are fibroblast growth factor receptors.

    Methods of Application: The research involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives.

    Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis.

Synthesis of Pyrazolopyridine Derivatives

Protein Kinase Inhibitors

Fibroblast Growth Factor Receptor Inhibitors

Synthetic Intermediate of Azaindole Based Protein Kinase Inhibitors

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound characterized by a pyridine ring substituted with a bromine atom and a difluoromethyl group. Its molecular formula is C₆H₄BrF₂NO, and it has a molecular weight of approximately 224. The compound is known for its unique structure, which includes a carbonyl group adjacent to the nitrogen atom in the pyridine ring. The presence of both bromine and difluoromethyl groups contributes to its chemical reactivity and potential biological activity .

Due to the presence of electrophilic and nucleophilic sites within its structure. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: The carbonyl group may undergo condensation with amines or alcohols, yielding imines or ethers.
  • Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly when activated by electron-withdrawing groups like the difluoromethyl moiety .

The synthesis of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one can be achieved through several methods:

  • Bromination of Pyridine Derivatives: Starting from 2-pyridone, bromination can occur at the 5-position using bromine or brominating agents.
  • Difluoromethylation: The introduction of the difluoromethyl group can be accomplished via the use of difluoromethylating agents such as chlorodifluoromethane in the presence of bases.
  • One-Pot Reactions: Some synthetic routes allow for the simultaneous introduction of both substituents in a one-pot reaction, enhancing efficiency and yield .

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one finds applications in various fields:

  • Pharmaceutical Research: Its derivatives are explored for potential therapeutic agents due to their biological activities.
  • Agricultural Chemicals: It may serve as a precursor for developing agrochemicals aimed at pest control.
  • Material Science: The compound's unique properties make it suitable for research into novel materials and coatings .

Interaction studies involving 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one focus on its binding affinities with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential side effects. Initial findings suggest that it may interact with specific proteins involved in cellular signaling pathways, although comprehensive studies are still needed to elucidate these interactions fully .

Several compounds share structural similarities with 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-4-(difluoromethyl)pyridineBromine at position 2; difluoromethyl at position 4Different position of substituents affects reactivity
5-Chloro-1-(difluoromethyl)pyridin-2(1H)-oneChlorine instead of bromineGenerally less reactive than brominated compounds
5-Iodo-1-(difluoromethyl)pyridin-2(1H)-oneIodine at position 5Higher reactivity due to iodine's leaving group ability

The unique combination of bromine and difluoromethyl groups in 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one contributes to its distinct chemical properties and potential applications compared to these similar compounds .

XLogP3

1.7

Wikipedia

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

Dates

Modify: 2023-08-15

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